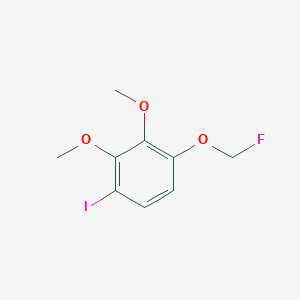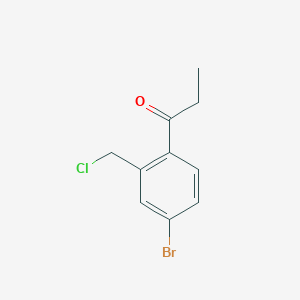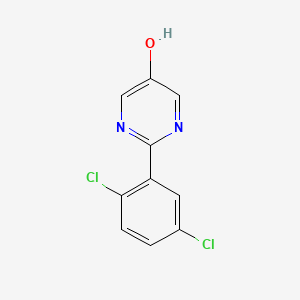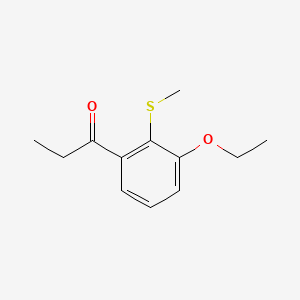
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and a methyl group at the meta position relative to the hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material, (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst like sulfuric acid.
Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Sulfuric acid: Used as a catalyst for esterification reactions.
N,N’-dicyclohexylcarbodiimide: Used as a coupling agent for amidation reactions.
Major Products Formed
Free amino acid: Formed after deprotection of the Boc group.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Applications De Recherche Scientifique
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Mécanisme D'action
The mechanism of action of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Boc-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
(S)-2-Boc-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has the hydroxy and methyl groups in different positions on the aromatic ring.
Uniqueness
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(5-6-12(9)17)8-11(13(18)19)16-14(20)21-15(2,3)4/h5-7,11,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Clé InChI |
DAAOQJIXZNKBDE-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)




![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)

